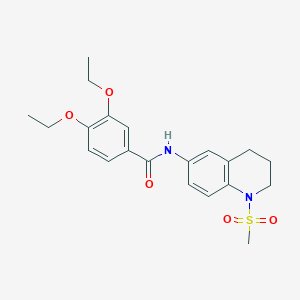

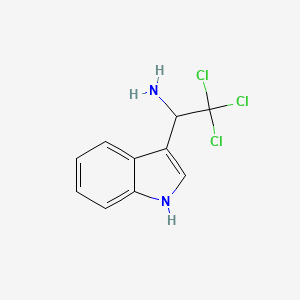

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is a chemical compound with the CAS number 941882-66-2 . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The study by Xia et al. (2016) focuses on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process that generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. This methodology provides an effective way to synthesize a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with potential applications in developing new chemical entities with enhanced biological activities or improved material properties due to the introduction of sulfonyl groups into the quinoline framework Xia et al., 2016.

Synthesis and Cardiac Electrophysiological Activity

Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides indicates the potential of these compounds in acting as selective class III agents for cardiac electrophysiological activity. This highlights the relevance of sulfonyl and benzamide derivatives in medical research, particularly in the development of novel therapeutic agents for cardiac arrhythmias Morgan et al., 1990.

Anticancer and PI3K Inhibition

The work of Shao et al. (2014) introduces 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors with anticancer properties. Through bioisostere, they synthesized compounds with antiproliferative activities, indicating the potential of such derivatives in cancer therapy by inhibiting the PI3K/AKT/mTOR pathway Shao et al., 2014.

Antimalarial Sulfonamides and COVID-19 Drug Potential

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and characterized their ADMET properties. Interestingly, these sulfonamide derivatives also showed potential against COVID-19, suggesting a versatile application in addressing infectious diseases Fahim & Ismael, 2021.

Synthetic Cannabinoid Receptor Agonists

Studies by Richter et al. (2022) on synthetic cannabinoid receptor agonists like 2F-QMPSB and SGT-233, which contain sulfamoyl benzoate or benzamide core structures, delve into their metabolic fate and isozyme mapping. This research contributes to the understanding of the pharmacokinetics and potential toxicological profiles of new psychoactive substances Richter et al., 2022.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-27-19-11-8-16(14-20(19)28-5-2)21(24)22-17-9-10-18-15(13-17)7-6-12-23(18)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWWEFLMPCSRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2411944.png)

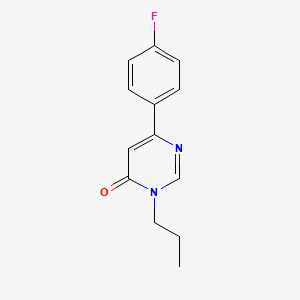

![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)

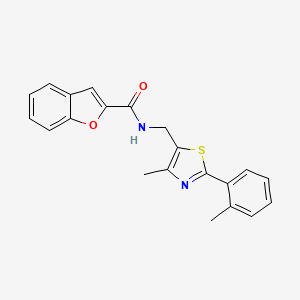

![6-Benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2411952.png)

![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2411957.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411958.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)